

Spectral Data of Phenyl Trifluoroacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Phenyl trifluoroacetate	
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This technical guide provides an in-depth overview of the spectral data for **phenyl trifluoroacetate**, a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **phenyl trifluoroacetate**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of **phenyl trifluoroacetate** in deuterated chloroform (CDCl₃) exhibits signals corresponding to the protons of the phenyl group.

Chemical Shift (δ) in ppm	Assignment
7.44	Phenyl-H (ortho)
7.30	Phenyl-H (para)
7.19	Phenyl-H (meta)



Table 1: ¹H NMR chemical shifts of **phenyl trifluoroacetate**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals the chemical environments of the carbon atoms in the molecule.[1]

Assignment	Description
C=O	Carbonyl carbon of the ester group
CF₃	Carbon of the trifluoromethyl group
C-O	Phenyl carbon attached to the ester oxygen
Phenyl carbons	Carbons of the aromatic ring

Table 2: ¹³C NMR assignments for **phenyl trifluoroacetate**.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 10 mg of **phenyl trifluoroacetate** is dissolved in 600 μ L of a suitable deuterated solvent, such as CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR.[2] The solution is then transferred to a 5mm NMR tube.[2]

Instrumentation and Data Acquisition:

- Spectrometer: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used.[3]
- ¹H NMR: Spectra are typically recorded at room temperature. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]
- ¹³C NMR: Spectra are acquired with broadband proton decoupling.[4] Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



IR Spectral Data

The IR spectrum of **phenyl trifluoroacetate** shows characteristic absorption bands for the ester and trifluoromethyl groups, as well as the aromatic ring.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~1750-1735	C=O stretch	Ester
~3100-3000	C-H stretch	Aromatic
~1600-1400	C=C stretch	Aromatic ring
~1300-1000	C-F stretch	Trifluoromethyl

Table 3: Characteristic IR absorption bands of **phenyl trifluoroacetate**.[5][6][7]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: As **phenyl trifluoroacetate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample can be placed directly on the ATR crystal.[9][10]

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Analysis: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.



Mass Spectral Data

The electron ionization (EI) mass spectrum of **phenyl trifluoroacetate** will show the molecular ion peak and several fragment ions.

m/z	Proposed Fragment
190	[C ₈ H ₅ F ₃ O ₂] ⁺ (Molecular Ion)
119	[C ₆ H ₅ O] ⁺
93	[C ₆ H ₅] ⁺
69	[CF ₃] ⁺

Table 4: Predicted mass spectral fragmentation of phenyl trifluoroacetate.

Experimental Protocol for GC-MS

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent before injection into the gas chromatograph.

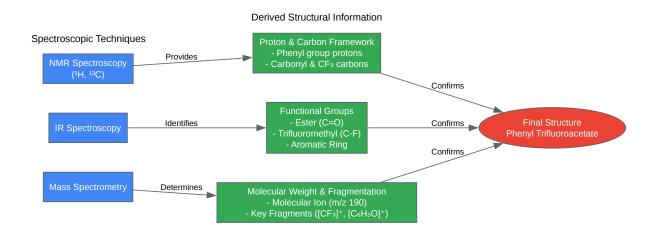
Instrumentation and Data Acquisition:

- System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Ionization: Electron Ionization (EI) is commonly employed at an energy of 70 eV.[11][12]
- GC Conditions: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.[11] The oven temperature is programmed to ensure separation of the analyte from any impurities.
- MS Conditions: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-700).[11] The ion source and transfer line temperatures are maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively).[11][13]

Interrelation of Spectral Data for Structural Elucidation



The complementary information obtained from NMR, IR, and MS is crucial for the unambiguous structural determination of **phenyl trifluoroacetate**. The logical workflow for this process is illustrated below.



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Figure 1: Workflow for the structural elucidation of **phenyl trifluoroacetate** using complementary spectroscopic techniques.

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